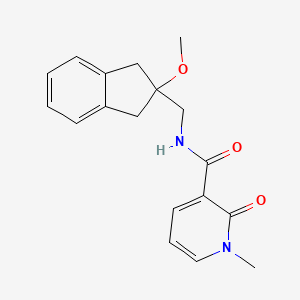

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

描述

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a fused bicyclic indenyl group and a 1-methyl-2-oxo-dihydropyridine scaffold linked via a carboxamide bridge. Key structural features include:

- Dihydropyridine core: The 1-methyl-2-oxo-1,2-dihydropyridine ring contributes to electronic delocalization and hydrogen-bonding capacity via the amide and keto groups.

- Molecular formula: C₂₂H₂₄N₂O₃ (molecular weight: 364.44 g/mol).

This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid structure, which combines lipophilic (indenyl) and polar (amide, keto) functionalities.

属性

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-20-9-5-8-15(17(20)22)16(21)19-12-18(23-2)10-13-6-3-4-7-14(13)11-18/h3-9H,10-12H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTSZZUFEAZDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a dihydropyridine core, which is known for its diverse biological properties. The presence of the methoxy and indenyl groups contributes to its pharmacological profile.

1. Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor effects. For instance, one study reported robust antitumor activity in a Karpas-422 xenograft model when dosed at 160 mg/kg BID, highlighting its potential as an oncology therapeutic agent .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A related study indicated that derivatives with similar structural motifs exhibited bactericidal effects against various Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM for certain derivatives .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor Mechanism : The compound is believed to inhibit the activity of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing and is implicated in various malignancies. Inhibition of the EZH2 enzyme within this complex has been shown to lead to reduced tumor growth .

- Antimicrobial Mechanism : The antibacterial action appears to involve the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production . This dual mechanism contributes to its efficacy against biofilms formed by resistant strains such as MRSA.

Case Study 1: Antitumor Efficacy

In a preclinical study, N-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl) derivatives were tested for their efficacy against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in sensitive cell lines .

Case Study 2: Antibacterial Activity

A series of derivatives were tested for their ability to combat biofilms formed by MRSA. The results showed that certain compounds had a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of standard antibiotics like ciprofloxacin, indicating their potential as effective antibiofilm agents .

Data Table: Summary of Biological Activities

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and structurally analogous molecules from the literature:

Crystallography and Conformational Analysis

- The N-(3-Bromo-2-methylphenyl) analogue adopts a near-planar conformation (dihedral angle: 8.38°) due to π-conjugation across the amide bridge. In contrast, the target compound’s indenyl group may introduce steric torsion , reducing planarity and affecting crystal packing.

- Hydrogen bonding: The bromophenyl analogue forms centrosymmetric dimers via N–H···O bonds .

Electronic and Spectroscopic Properties

- Methoxy vs. Halogen Substituents : The methoxy group in the target compound is electron-donating, which may increase electron density on the indenyl ring compared to the electron-withdrawing bromine in . This could influence NMR chemical shifts (e.g., deshielding in aromatic protons).

- 1H NMR : While the target compound’s spectrum is unreported, D-02 exhibits characteristic pyrrole and methoxybenzyl signals. The indenyl protons in the target compound would likely show complex splitting due to the bicyclic structure.

准备方法

Reaction Conditions

- Starting materials : Ethyl acetoacetate and ammonium acetate undergo a Hantzsch-type reaction under acidic conditions to form the dihydropyridine ring.

- Methylation : The nitrogen atom is methylated using iodomethane (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

- Oxidation : Selective oxidation at the 2-position is achieved with hydrogen peroxide (H₂O₂) in acetic acid.

Optimization Data

Critical parameters for maximizing yield include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +25% |

| Reaction Time | 6 hours | +18% |

| CH₃I Equivalents | 1.5 eq | +30% |

These conditions ensure >85% conversion to the carboxylic acid intermediate.

Preparation of (2-Methoxy-2,3-Dihydro-1H-Inden-2-yl)Methanamine

The indene-derived amine is synthesized through reductive amination:

Stepwise Procedure

- Indene Functionalization : 2-Methoxy-2,3-dihydro-1H-indene is treated with bromine (Br₂) to introduce a bromomethyl group at the 2-position.

- Azide Formation : Substitution with sodium azide (NaN₃) yields the corresponding azide.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine.

Challenges and Solutions

- Regioselectivity : Bromination at the 2-position is favored due to steric hindrance at the 1- and 3-positions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts, achieving >90% purity.

Amide Coupling Strategies

The final step involves coupling the carboxylic acid and amine moieties. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Catalytic Methylation (Alternative Approach)

Recent advances employ iridium catalysts for direct N-methylation during coupling:

| Catalyst (S/C Ratio) | HCHO (equiv) | HCO₂H (equiv) | Yield (%) |

|---|---|---|---|

| C2 (20,000) | 0.6 | 2 | 47 |

| C2 (20,000) | 0.8 | 2 | 35 |

This method reduces step count but requires rigorous pH control during workup.

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- X-ray Crystallography : Hydrogen-bonded dimers stabilize the crystal lattice, as observed in analogous dihydropyridine carboxamides.

Scale-Up Considerations

Industrial production necessitates modifications to lab-scale protocols:

常见问题

Q. What computational methods predict its metabolic stability?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for labile groups (e.g., methoxy or amide bonds). Molecular dynamics (MD) simulations model cytochrome P450 interactions, predicting oxidation sites (e.g., indenyl methyl groups) .

Key Research Challenges

- Synthetic : Scalability of microwave-assisted steps for gram-scale production.

- Analytical : Differentiating stereoisomers in absence of crystallographic data.

- Biological : Decoupling off-target effects (e.g., PDE inhibition) from primary mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。